1,4-Butanediol is typically synthesized through both chemical and biological methods. It can be produced from petrochemical feedstocks or renewable resources, such as sugarcane molasses via fermentation processes using genetically engineered microorganisms like Escherichia coli . The classification of this compound falls under the category of diols or glycols, which are characterized by the presence of two hydroxyl groups (-OH) in their molecular structure.
The molecular formula for 1,4-butanediol is . The compound has a linear structure with hydroxyl groups attached to the first and fourth carbon atoms. The presence of a phenyl group at the second carbon significantly influences its chemical properties and reactivity.
The mechanism by which 1,4-butanediol exerts its effects involves its metabolism into gamma-hydroxybutyrate (GHB), which acts as a neurotransmitter in the central nervous system. This compound has sedative properties and influences GABAergic signaling pathways.
Chiral vicinal diols represent a privileged structural motif in pharmaceutical chemistry, serving as crucial intermediates in synthesizing complex bioactive molecules with precise stereochemical requirements. The (R)-enantiomer of 2-phenyl-1,4-butanediol exemplifies this category, offering a rigid molecular framework where the phenyl group provides steric and electronic differentiation essential for asymmetric induction. Unlike flexible aliphatic diols, this compound's aromatic moiety creates a well-defined chiral environment, enabling controlled stereoselective transformations critical for drug development. Its bifunctional nature permits simultaneous or sequential chemical modifications, making it exceptionally versatile for constructing complex molecular architectures found in central nervous system therapeutics and antimicrobial agents [8].
Biocatalytic approaches have emerged as the most efficient strategy for accessing enantiopure (R)-2-phenyl-1,4-butanediol. Recent advances in diol dehydrogenase (DDH) enzymology demonstrate remarkable stereochemical precision in reducing prochiral precursors or resolving racemic mixtures. For instance, engineered Escherichia coli strains co-expressing HcDDH with NADH oxidase (NOX) achieve near-perfect enantioselectivity (ee >99%) through kinetic resolution, leaving the desired (R)-enantiomer unreacted at complete conversion [8]. This enzymatic cascade operates under ambient conditions without requiring expensive metal catalysts, aligning with green chemistry principles. The table below compares key biocatalytic systems relevant to chiral diol synthesis:
Table 1: Enzymatic Platforms for Enantiopure Diol Production
Enzyme Class | Representative Organism | Substrate Scope | Enantioselectivity | Productivity (g/L/h) |
---|---|---|---|---|
Diol Dehydrogenase (DDH) | Bacillus subtilis | Linear 1,2-diols | Moderate (80-90% ee) | 0.15-0.3 |
Carbonyl Reductase | Saccharomyces cerevisiae | α-Hydroxyketones | High (>95% ee) | 0.8-1.2 |
Engineered HcDDH-NOX | Recombinant E. coli | Vicinal diols including phenyl derivatives | Exceptional (>99% ee) | 2.5-3.0 |
Lipase | Candida antarctica | Racemic diol esters | Variable (70-95% ee) | 0.05-0.1 |
The pharmaceutical relevance of this chiral synthon is exemplified in synthetic routes to β-blockers, antiviral nucleoside analogs, and antiepileptic drugs. Its structural similarity to (R)-1-phenyl-1,2-ethanediol—a documented precursor to psychiatric medications—suggests potential for central nervous system drug candidates [8]. The ethylene glycol spacer between hydroxyl groups provides conformational flexibility absent in shorter-chain analogs, enabling optimal receptor binding in complex pharmacophores. Furthermore, the phenyl ring serves as a protective handle for orthogonal functionalization or as a permanent structural element contributing to hydrophobic interactions in target binding pockets.
The stereospecific compound (R)-2-phenyl-1,4-butanediol (CAS 6837-05-4) belongs to a broader class of aryl-substituted aliphatic diols characterized by aromatic rings attached to hydrocarbon chains bearing dual hydroxyl functionalities. Its molecular formula (C₁₀H₁₄O₂) and weight (166.22 g/mol) derive from the parent 1,4-butanediol structure (C₄H₁₀O₂) through phenyl substitution at the C2 position [1] [2]. The compound exhibits structural isomerism with related species like 4-phenyl-1,2-butanediol (CAS not specified) and constitutional isomerism with diphenyl derivatives including 1,1-diphenyl-1,4-butanediol (CAS 1023-94-5) and 2,2-diphenyl-1,4-butanediol (CAS 69177-61-3) [5] [9] [10].
Systematic nomenclature follows IUPAC conventions where the chiral center configuration is explicitly denoted. The primary name "(R)-2-phenylbutane-1,4-diol" specifies: 1) the stereodescriptor (R), 2) phenyl substituent position (C2), and 3) diol functionality locations (C1,C4). Alternative naming systems include:
Table 2: Nomenclature Taxonomy of Phenyl-Substituted Butanediols
Systematic Name | CAS Registry | Molecular Formula | Structural Features | Chirality Elements |
---|---|---|---|---|
(R)-2-phenylbutane-1,4-diol | 6837-05-4 | C₁₀H₁₄O₂ | Phenyl at C2; hydroxyls at C1,C4 | Single chiral center at C2 |
1,1-diphenylbutane-1,4-diol | 1023-94-5 | C₁₆H₁₈O₂ | Diphenyl at C1; hydroxyls at C1,C4 | Chiral if conformationally locked |
2,2-diphenylbutane-1,4-diol | 69177-61-3 | C₁₆H₁₈O₂ | Diphenyl at C2; hydroxyls at C1,C4 | Prochiral center at C2 |
4-phenylbutane-1,2-diol | 11829808 (CID) | C₁₀H₁₄O₂ | Phenyl at C4; hydroxyls at C1,C2 | Two chiral centers (C1,C2) |
The electron-rich phenyl ring significantly influences physicochemical behavior compared to unsubstituted 1,4-butanediol. It increases hydrophobic character (logP ≈ 1.2 vs. -0.7 for parent diol) and introduces π-π stacking capabilities absent in aliphatic analogs [1]. Crystallographic analyses reveal that the phenyl group imposes torsional constraints around the C2-C3 bond, stabilizing gauche conformations that position hydroxyls for intramolecular hydrogen bonding. This conformational preference differentiates it from symmetric analogs like 1,4-bis(4-hydroxyphenyl)butane and enhances its utility as a template-controlled building block in macrocyclic syntheses.
Current research on (R)-2-phenyl-1,4-butanediol reveals three significant knowledge gaps requiring urgent attention. First, the scalability bottleneck in enzymatic synthesis persists despite high enantioselectivity. Existing HcDDH-NOX systems achieve industrially insufficient space-time yields (<50 g/L/day) due to intrinsic enzyme kinetics limitations and substrate/product inhibition at concentrations >100 mM [8]. Second, direct asymmetric routes from renewable feedstocks remain underdeveloped. While bio-based 1,4-butanediol production has reached commercial scale (projected market value $11.1 billion by 2029) [4], microbial synthesis of chiral aryl alkanediols lags significantly. Third, comprehensive structure-activity relationship (SAR) studies are absent for this synthon in pharmaceutical contexts, particularly regarding how C2 substituents influence biological activity of derived compounds.
Emerging research vectors show exceptional promise:
The market trajectory for enantiopure diols indicates accelerating investment, with the global 1,4-butanediol sector projected to grow at 7.3% CAGR through 2029, reaching $11.1 billion [4]. This expansion is increasingly driven by bio-based alternatives, which constitute the fastest-growing segment (CAGR >12%) as pharmaceutical manufacturers adopt green chemistry principles. Advanced bioprocess engineering focusing on in situ cofactor regeneration and gas-phase substrate delivery could revolutionize production economics, potentially reducing costs by 40-60% while eliminating heavy metal waste associated with traditional asymmetric hydrogenation.
Table 3: Emerging Applications and Research Priorities for (R)-2-Phenyl-1,4-Butanediol
Application Domain | Current Status | Research Priority | Technical Challenge |
---|---|---|---|
Pharmaceutical Synthesis | Laboratory-scale chiral building block | Scalable biocatalytic production (>100 kg/year) | Substrate inhibition in bioreactors |
Functional Polymers | Proof-of-concept in specialty polyesters | Development of shape-memory polyurethanes | Phase separation in block copolymers |
Asymmetric Catalysis | Limited use as chiral ligand precursor | Design of bifunctional catalyst frameworks | Stereodirecting ability versus established ligands |
Bio-based Production | No direct microbial route demonstrated | Metabolic engineering of phenylalanine pathways | Balancing precursor flux in microbial hosts |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2